molecular formula C23H21NO4 B2527047 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1421442-87-6

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2527047
CAS No.: 1421442-87-6
M. Wt: 375.424
InChI Key: FJVLGSFLVWRVGL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . The hydroxypropyl group can be introduced via a Michael addition reaction, and the final carboxamide formation is achieved through N-arylation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Conversion of the carboxamide to an amine.

    Substitution: Introduction of various substituents on the aromatic rings, depending on the electrophile used.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the biphenyl carboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-20(19-10-11-21-22(14-19)28-15-27-21)12-13-24-23(26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-11,14,20,25H,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVLGSFLVWRVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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